An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride
This guide provides a comprehensive technical overview of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride, a halogenated aromatic hydrazine derivative of significant interest to researchers and professionals in drug discovery and synthetic chemistry. Given the limited availability of direct experimental data for this specific compound, this document emphasizes predictive analysis based on the well-understood chemistry of its structural analogues and provides robust, field-proven protocols for its synthesis and characterization.
Molecular Identity and Core Properties
(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride is a salt, which enhances its stability and handling properties compared to its free base form. The presence of two distinct halogen atoms (bromine and chlorine) at the meta positions relative to the hydrazine group creates a unique electronic and steric profile, making it a valuable building block for synthesizing complex heterocyclic structures, such as indoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[1][2]
| Property | Value | Source |
| Chemical Name | (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride | - |
| Molecular Formula | C₆H₇BrCl₂N₂ | [3] |
| Molecular Weight | 257.94 g/mol | [3] |
| CAS Number | 1220039-48-4 | - |
| Appearance | Predicted: White to off-white crystalline solid | - |
| Purity (Typical) | ≥98% | [4] |
| Melting Point | Predicted: >200°C (with decomposition) | Inferred from[5] |
| Solubility (Predicted) | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Inferred from[6] |
Synthesis Pathway: From Aniline to Hydrazine
The most logical and established synthetic route to (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride begins with the commercially available precursor, 3-bromo-5-chloroaniline. The synthesis is a two-step process involving diazotization of the primary amine followed by a controlled reduction of the resulting diazonium salt.
Synthesis Protocol
Step 1: Diazotization of 3-Bromo-5-chloroaniline
-
In a flask maintained at 0-5°C using an ice-salt bath, suspend 3-bromo-5-chloroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
While vigorously stirring, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance.
-
Monitor the reaction for the presence of nitrous acid using starch-iodide paper. The reaction is complete when a slight excess of nitrous acid is detected.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0-4.0 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. The hydrazine hydrochloride salt will precipitate out of the solution.
-
Allow the reaction to stir for an additional 1-2 hours at low temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride.
Synthesis Workflow Diagram
Caption: Synthesis of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride.
Physicochemical Characterization Protocols
Due to the lack of published experimental data for this specific molecule, the following sections provide detailed, best-practice protocols for determining its key physicochemical properties. The expected outcomes are predicted based on data from structurally similar compounds.
Melting Point Determination
The melting point of a crystalline solid provides a crucial indication of its purity. For hydrochloride salts of organic bases, it is common to observe decomposition at the melting point.
Experimental Protocol:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[4]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a much slower rate (1-2°C/min) starting from about 20°C below the approximate melting point.[2]
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
-
Expected Observation: Based on the melting point of 3-Bromophenylhydrazine hydrochloride (227-231°C with decomposition), a melting point in a similar range with visible decomposition (e.g., darkening of the sample) is anticipated.[5]
Melting Point Analysis Workflow:
Caption: Workflow for accurate melting point determination.
Solubility Profile Assessment
The solubility of a compound is fundamental to its application in synthesis (reaction solvent choice) and pharmacology (formulation, bioavailability). As a hydrochloride salt, the compound is expected to be more polar than its free base.
Experimental Protocol:
-
Add approximately 10-20 mg of the compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, 5% aq. HCl, 5% aq. NaOH, methanol, ethanol, dichloromethane, hexane).
-
Stir or vortex each tube vigorously for 60 seconds.[7]
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic character.[8]
Predicted Solubility:
-
Water: Soluble, due to the ionic nature of the hydrochloride salt. The resulting solution should be acidic.
-
5% HCl: Soluble. The common ion effect may slightly decrease solubility compared to pure water, but it is expected to remain soluble.
-
5% NaOH: The hydrochloride salt will be neutralized to the free base, (3-Bromo-5-chloro-phenyl)-hydrazine. The free base is significantly less polar and is expected to be insoluble in the aqueous base, likely appearing as a precipitate or an oil.
-
Methanol/Ethanol: Likely soluble to sparingly soluble, as these polar protic solvents can solvate the salt.
-
Dichloromethane/Hexane: Insoluble, due to the high polarity of the salt and the non-polar nature of these solvents.
Solubility Decision Tree:
Caption: Decision workflow for solubility testing.
Spectroscopic Analysis (Predicted)
While experimental spectra for (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride are not publicly available, its spectral features can be reliably predicted based on its structure and data from its precursor and related analogues.
¹H NMR Spectroscopy
-
Aromatic Protons: The aromatic ring has three protons. Due to the meta-substitution pattern, they will appear as three distinct signals in the aromatic region (likely δ 6.8-7.5 ppm). Each proton will show small meta-coupling (J ≈ 2-3 Hz) to the other two.
-
Hydrazine Protons (-NH-NH₃⁺): The protons on the nitrogen atoms will be broadened due to quadrupolar relaxation and exchange with the solvent. Their chemical shift will be highly dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d₆, they may appear as broad signals in the δ 4-10 ppm range.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm).
-
C-Br and C-Cl: The carbons directly attached to the halogens will be significantly influenced by their electronegativity and can be identified based on established substituent effects. The C-Br bond is expected around δ 122 ppm, and the C-Cl bond around δ 135 ppm.
-
C-N: The carbon attached to the hydrazine group will appear in the downfield region of the aromatic spectrum, likely around δ 145-150 ppm.
-
C-H: The remaining three carbons will have chemical shifts determined by the cumulative effects of the substituents.
-
FTIR Spectroscopy
An IR spectrum of a similar compound, phenylhydrazine hydrochloride, is available from the NIST Chemistry WebBook and can serve as a reference.[3]
-
N-H Stretching: Broad absorptions in the 2500-3200 cm⁻¹ region are characteristic of the ammonium group (-NH₃⁺) in the hydrochloride salt.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
N-H Bending: A band around 1500-1600 cm⁻¹.
-
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br and C-Cl Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 700-800 cm⁻¹ and the C-Br stretch at lower wavenumbers (500-600 cm⁻¹).
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum of the free base, (3-Bromo-5-chloro-phenyl)-hydrazine, would be more informative. The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways would involve the loss of the hydrazine group (-N₂H₃) or cleavage of the C-N bond.
Safety and Handling
As a prudent laboratory practice, (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride should be handled with care, assuming it possesses hazards similar to other substituted hydrazines.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Toxicity: Phenylhydrazine derivatives are generally considered toxic and are skin and eye irritants. They may also be sensitizers.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]
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SpectraBase. 3-Bromophenylhydrazine hydrochloride. [Link]
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PubChem. 3-bromo-5-chloroaniline. [Link]
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PubChem. 3-Bromo-5-chloroaniline hydrochloride. [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
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PubChemLite. 3-bromo-5-chloroaniline (C6H5BrClN). [Link]
- Google Patents. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
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University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]
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NIST WebBook. Phenylhydrazine hydrochloride. [Link]
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IJRAR. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]
-
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
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